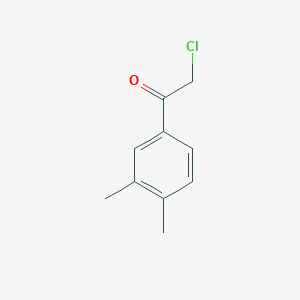

2-(7-Methoxy-1-naphthyl)ethanol

Descripción general

Descripción

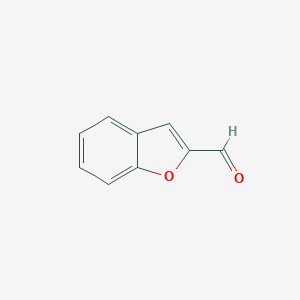

“2-(7-Methoxy-1-naphthyl)ethanol” is a chemical compound with the molecular formula C13H14O2. It is used as a key intermediate in the synthesis of Agomelatine, a melatonin agonist with antagonism 5HT concurrently 2C . Agomelatine is a type of melatonin class thymoleptic that can effectively treat dysthymia disorders and improve sleep parameters and retentivity function .

Synthesis Analysis

The synthesis of “2-(7-Methoxy-1-naphthyl)ethanol” involves several steps. One method involves the dehydration of acetonitrile and dehydrogenation . Another method involves a reaction with LiAlH4 in tetrahydrofuran, followed by the addition of AlCl3 . The reaction mixture is then distilled under reduced pressure until the tetrahydrofuran is removed .Chemical Reactions Analysis

The chemical reactions involving “2-(7-Methoxy-1-naphthyl)ethanol” are complex and involve multiple steps. For instance, one method involves the reaction of 2,6-naphthalenediol with 5,5-dimethylcyclohexane-1,3-dione and aromatic aldehydes .Aplicaciones Científicas De Investigación

Reactivity Enhancement : Methoxy and ethoxy groups in naphthylethanol enhance the reactivity of their carboxylic esters, with ethoxyl being more effective due to steric factors (Kenyon & Sharan, 1966).

Catalytic Carbonylation : A catalytic system effectively converts α-(6-methoxyl-2-naphthyl)ethanol into naproxen methyl esters with up to 100% yield and selectivity, without halogen promoters or extreme conditions (Zhou et al., 1998).

Asymmetric Carbonylation : Asymmetric carbonylation of 1-(6′-methoxy-2′-naphthyl)ethanol to (S)-naproxen methyl ester in a specific catalytic system provides high chemical yield and selectivity (Xie et al., 1998).

Structural Study of Hydrogen-Bonded Complexes : A study investigated the structural dynamics of hydrogen-bonded complexes between 2-aminoethanol derivatives and a chiral aromatic alcohol, identifying different isomers and their interactions (Seurre et al., 2004).

Vibrational Study of Bridged Structures : Bridged structures of 2-naphthyl-1-ethanol complexes with water and methanol were observed, leading to red shifts of OH spectral lines indicating complex formation (Seurre et al., 2004).

Safety And Hazards

Direcciones Futuras

The future directions for “2-(7-Methoxy-1-naphthyl)ethanol” could involve further exploration of its synthetic utility for the construction of diverse N/O-containing heterocyclic frameworks . It could also involve the development of new multicomponent strategies complying with Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

Propiedades

IUPAC Name |

2-(7-methoxynaphthalen-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9,14H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIFLYQCJAFOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CCO)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-Methoxy-1-naphthyl)ethanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

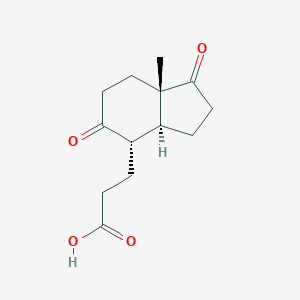

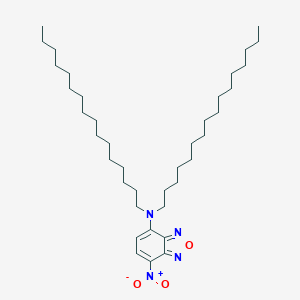

![N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B45432.png)